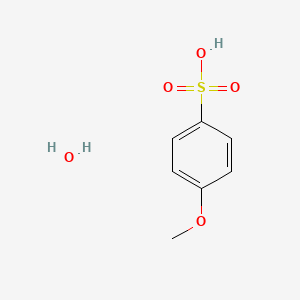
4-Methoxybenzenesulfonicacidhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzenesulfonicacidhydrate is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxybenzenesulfonicacidhydrate can be synthesized through the sulfonation of anisole (methoxybenzene) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where anisole is treated with sulfur trioxide in the presence of a catalyst. The reaction mixture is then quenched with water to obtain the hydrated form of the compound.
化学反应分析
Types of Reactions
4-Methoxybenzenesulfonicacidhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates.
Substitution: Formation of various substituted benzenesulfonic acids.
科学研究应用
4-Methoxybenzenesulfonicacidhydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methoxybenzenesulfonicacidhydrate involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the sulfonic acid group.
Benzenesulfonic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzyl chloride: Contains a chloride group instead of a sulfonic acid group.
Uniqueness
4-Methoxybenzenesulfonicacidhydrate is unique due to the presence of both the methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.
属性
分子式 |
C7H10O5S |
|---|---|
分子量 |
206.22 g/mol |
IUPAC 名称 |
4-methoxybenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C7H8O4S.H2O/c1-11-6-2-4-7(5-3-6)12(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 |
InChI 键 |
HPFUXIFDDKVPJL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


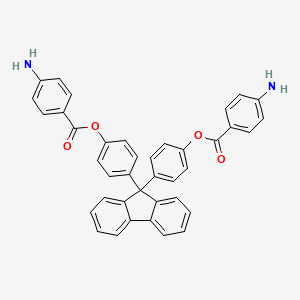
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
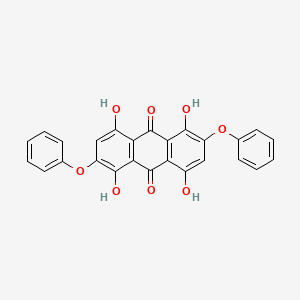
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)

![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)

![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

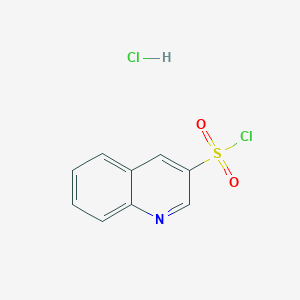
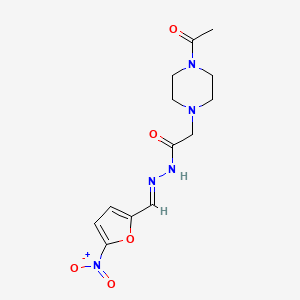
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
